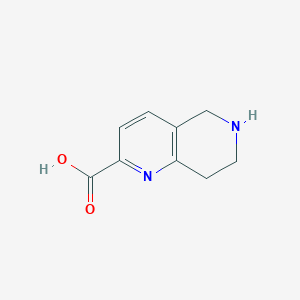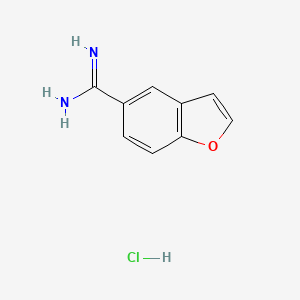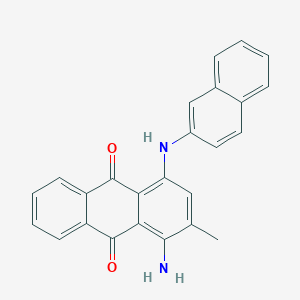
4-(2-Bromphenyl)pyrimidin-2-amin
Übersicht
Beschreibung
“4-(2-Bromophenyl)pyrimidin-2-amine” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of pyrimidine derivatives involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines provides trifluoromethylated pyrimidines in very good yields via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction .Molecular Structure Analysis
The molecular structure of “4-(2-Bromophenyl)pyrimidin-2-amine” was confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The reactions of pyrimidines are likely to proceed through a TEMPO complexation/enamine addition/transient α-occupation/β-TEMPO elimination/cyclization sequence . A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp 3 )-H and vinylic C (sp 2 )-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O 2 as the sole oxidant .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(2-Bromophenyl)pyrimidin-2-amine” include a molecular weight of 250.1 . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
Antifibrotische Anwendungen
4-(2-Bromphenyl)pyrimidin-2-amin: Derivate wurden synthetisiert und auf ihre antifibrotischen Aktivitäten untersucht. Diese Verbindungen haben vielversprechende Ergebnisse gezeigt, indem sie die Expression von Kollagen und Hydroxyprolin in Zellkulturmedien hemmen, was auf ein Potenzial als neuartige antifibrotische Medikamente hindeutet .
Entzündungshemmende Aktivitäten
Pyrimidinderivate, einschließlich derer, die mit This compound verwandt sind, zeigen signifikante entzündungshemmende Wirkungen. Sie wirken, indem sie die Expression und Aktivität von wichtigen Entzündungsmediatoren wie Prostaglandin E2, induzierbarer Stickstoffoxidsynthase, Tumornekrosefaktor-α und Nuclear factor κB hemmen .
Antikrebs-Potenzial
Einige Pyrimidinverbindungen haben ein hohes antiproliferatives Potenzial gegen menschliche Kolorektalkarzinom-Krebszelllinien gezeigt. Sie zeigen eine bessere Potenz als Referenzmedikamente und könnten als Leitstrukturen für ein rationales Arzneimittel-Design dienen .
Anwendungen in der Materialchemie
Pyrimidin-funktionalisierte Verbindungen, einschließlich This compound, finden Anwendungen in der Materialchemie, insbesondere in Lichterntevorrichtungen und molekularen Drähten .
Synthese von Heterocyclen-Bibliotheken
Der Pyrimidin-Molekülteil ist eine bevorzugte Struktur in der pharmazeutischen Chemie. Verbindungen, die Pyrimidin als Kern enthalten, zeigen vielfältige biologische und pharmazeutische Aktivitäten, was sie wertvoll für den Aufbau von Bibliotheken neuartiger heterocyclischer Verbindungen mit potenziellen biologischen Aktivitäten macht .
Pharmakologische Wirkungen
Pyrimidinderivate sind für eine breite Palette pharmakologischer Wirkungen bekannt, darunter antioxidative, antibakterielle, antivirale, antimykotische und antituberkulose Aktivitäten. Die strukturelle Vielseitigkeit von Pyrimidin ermöglicht die Entwicklung von Verbindungen mit unterschiedlichen und potenten pharmakologischen Profilen .
Wirkmechanismus
Target of Action
Pyrimidine functionalized compounds, which include 4-(2-bromophenyl)pyrimidin-2-amine, are known to possess diverse bioactivities . They have been found to have medicinal value and applications in material chemistry .
Mode of Action
It’s worth noting that pyrimidine derivatives often exert their effects through various mechanisms, including inhibiting protein kinases .
Biochemical Pathways
Pyrimidine derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
Pyrimidine derivatives have been associated with a wide range of biological activities, suggesting they may have diverse effects at the molecular and cellular levels .
Safety and Hazards
The safety information for “4-(2-Bromophenyl)pyrimidin-2-amine” includes hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Zukünftige Richtungen
Research on pyrimidine derivatives is ongoing, with a focus on developing new efficient antitrypanosomal compounds with less side effects . There is also a great demand for antiplasmodial compounds with alternative mechanisms of action . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-4-2-1-3-7(8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMWKKYYDONJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699102 | |
| Record name | 4-(2-Bromophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99073-95-7 | |
| Record name | 4-(2-Bromophenyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


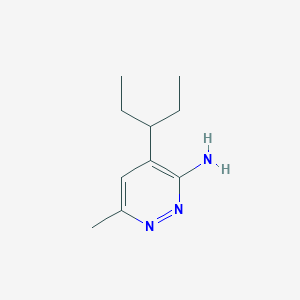

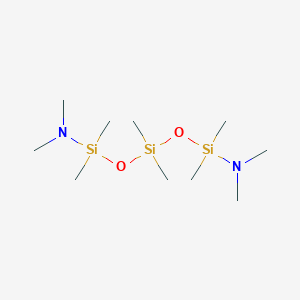


![Ethyl 1-[2,6-dichloro-4-(fluoromethyl)phenyl]-3-methyl-1H-pyrazole-5-carboxylate](/img/structure/B1504556.png)
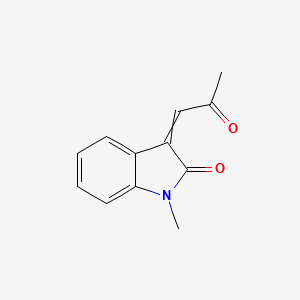
![1,1'-{[5-(2-Nitroethenyl)-1,3-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B1504559.png)
